molecular formula C25H28N4O5S B2689797 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone CAS No. 1170133-32-0

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone

Cat. No.: B2689797
CAS No.: 1170133-32-0
M. Wt: 496.58
InChI Key: QHIXSUAWLFHIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O5S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activities, synthesis methods, and relevant research findings.

Structural Characteristics

This compound consists of several key structural components:

  • Piperazine Ring : Known for its ability to interact with various biological targets.
  • Benzo[d][1,3]dioxole Moiety : Contributes to the compound's potential biological activity.
  • Thiazole and Dimethoxyphenyl Groups : These substitutions may enhance the compound's pharmacological profile.

Molecular Formula and Weight

  • Molecular Formula : C21H25N3O3S
  • Molecular Weight : Approximately 397.51 g/mol

Antidepressant and Anticonvulsant Properties

Research indicates that compounds with similar structural features have shown promise as antidepressants and anticonvulsants. The presence of the piperazine ring is particularly significant in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Key Findings:

  • Antidepressant Activity : Studies have demonstrated that derivatives of piperazine can exhibit significant antidepressant effects in various animal models .
  • Anticonvulsant Activity : The compound has been tested for anticonvulsant properties using models such as the maximal electroshock test (MES) and pentylenetetrazole-induced seizures, showing protective effects at specific dosages.

The proposed mechanism involves modulation of GABAergic neurotransmission, which is vital for maintaining neuronal excitability and preventing seizures. Additionally, interactions with serotonin receptors may contribute to its antidepressant effects .

Comparative Analysis of Similar Compounds

A comparative analysis table highlights the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-ureaPiperazine + Benzo[d][1,3]dioxoleAnticonvulsant, AntidepressantStronger efficacy in animal models
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-naphthalen-2-olPiperazine + NaphthalenolNeuroprotective effectsExhibits antioxidant properties

Study 1: Anticonvulsant Evaluation

In a study assessing the anticonvulsant activity of a piperazine derivative similar to our compound, researchers found that it provided significant protection against seizures induced by maximal electroshock at a dosage of 100 mg/kg in rats.

Study 2: Antidepressant Effects

Another investigation focused on the antidepressant potential of benzodioxole derivatives revealed that modifications in the piperazine structure could enhance affinity for serotonin receptors, suggesting a pathway for developing more effective antidepressants .

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-31-19-4-6-21(32-2)20(13-19)27-25-26-18(15-35-25)12-24(30)29-9-7-28(8-10-29)14-17-3-5-22-23(11-17)34-16-33-22/h3-6,11,13,15H,7-10,12,14,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIXSUAWLFHIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.